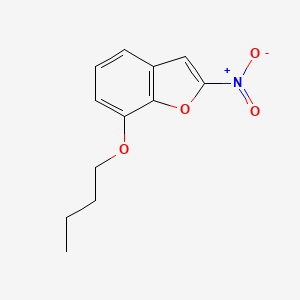

7-Butoxy-2-nitro-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56897-26-8 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

7-butoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C12H13NO4/c1-2-3-7-16-10-6-4-5-9-8-11(13(14)15)17-12(9)10/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

QJPRDKDICUJINV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Elucidation of the Molecular Architecture of 7 Butoxy 2 Nitro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the 7-Butoxy-2-nitro-1-benzofuran molecule can be pieced together.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic region will feature signals corresponding to the protons on the benzofuran (B130515) ring system. The proton at position 3 of the furan (B31954) ring is anticipated to appear as a singlet in the downfield region due to the electron-withdrawing effect of the adjacent nitro group. The three protons on the benzene (B151609) ring will likely present as a complex splitting pattern, influenced by their relative positions and the butoxy substituent.

The butoxy side chain will be characterized by four distinct sets of proton signals. The terminal methyl group (CH₃) is expected to be a triplet, while the adjacent methylene (B1212753) group (CH₂) will likely appear as a sextet. The next methylene group in the chain is predicted to be a quintet, and the methylene group directly attached to the oxygen atom (OCH₂) will be the most downfield of the aliphatic signals, appearing as a triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.85 | s | - |

| H-4 | 7.45 | d | 8.0 |

| H-5 | 7.20 | t | 8.0 |

| H-6 | 7.05 | d | 8.0 |

| O-CH₂- | 4.20 | t | 6.5 |

| -CH₂- | 1.85 | quint | 7.0 |

| -CH₂- | 1.55 | sext | 7.5 |

| -CH₃ | 1.00 | t | 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The predicted ¹³C NMR spectrum will provide complementary information, showing a unique signal for each carbon atom in a different electronic environment. The spectrum is expected to display twelve distinct signals. The carbon atoms of the benzofuran core will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon bearing the nitro group (C-2) and the carbons of the furan ring are expected to be significantly downfield. The carbon attached to the butoxy group (C-7) will also show a characteristic downfield shift. The four carbon atoms of the butoxy chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155.0 |

| C-3 | 115.0 |

| C-3a | 120.0 |

| C-4 | 125.0 |

| C-5 | 123.0 |

| C-6 | 118.0 |

| C-7 | 150.0 |

| C-7a | 145.0 |

| O-CH₂- | 69.0 |

| -CH₂- | 31.0 |

| -CH₂- | 19.0 |

| -CH₃ | 14.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments made from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent methylene groups of the butoxy chain and between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two or three bond) correlations between protons and carbons. For example, it could show a correlation between the O-CH₂ protons and the C-7 carbon, confirming the attachment of the butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the butoxy chain and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected to appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The presence of the benzofuran ring would be indicated by C=C stretching vibrations in the aromatic region (approximately 1600-1450 cm⁻¹) and C-O stretching of the furan ether at around 1250-1050 cm⁻¹. The butoxy group would be identified by C-H stretching vibrations of the sp³ hybridized carbons just below 3000 cm⁻¹ and the C-O ether stretch.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Asymmetric NO₂ Stretch | 1540-1520 |

| Aromatic C=C Stretch | 1600-1450 |

| Symmetric NO₂ Stretch | 1350-1330 |

| C-O-C Ether Stretch (Aromatic) | 1250-1200 |

| C-O-C Ether Stretch (Aliphatic) | 1150-1050 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₃NO₄), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would provide valuable clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the butoxy side chain. The loss of butene via a McLafferty-type rearrangement from the butoxy group is also a plausible fragmentation pathway.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Identity |

| 235 | [M]⁺ (Molecular Ion) |

| 189 | [M - NO₂]⁺ |

| 179 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |

| 133 | [M - C₄H₈ - NO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The this compound molecule contains a conjugated benzofuran system extended by a nitro group, which acts as a strong chromophore.

The predicted UV-Vis spectrum is expected to show absorption maxima (λₘₐₓ) corresponding to π → π* transitions within the aromatic system and potentially n → π* transitions associated with the nitro group and the oxygen atoms. The presence of the butoxy group, being an auxochrome, is likely to cause a slight red shift (bathochromic shift) in the absorption maxima compared to an unsubstituted 2-nitro-1-benzofuran.

Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ Range (nm) |

| π → π | 250-280 |

| π → π | 320-350 |

| n → π* | > 400 (low intensity) |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. beilstein-journals.org The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. beilstein-journals.orgbeilstein-journals.org The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. beilstein-journals.org

Application to Nitrobenzofurans:

While a specific crystal structure for this compound is not documented, X-ray crystallography has been successfully applied to determine the structures of other substituted benzofuran and nitro-containing aromatic compounds. nih.govnih.gov These studies reveal key structural features that would be anticipated in the target molecule.

Planarity of the Benzofuran Core: The benzofuran ring system is expected to be largely planar.

Conformation of the Butoxy Chain: The butoxy group at the 7-position would exhibit conformational flexibility. The specific torsion angles of the C-C and C-O bonds in the butyl chain would be determined by the crystal packing forces.

Orientation of the Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group. Its orientation relative to the benzofuran ring would be a key feature of the crystal structure, influencing intermolecular interactions.

The resulting crystal structure would provide precise measurements of all bond lengths and angles. For instance, the C-N bond of the nitro group and the C-O bonds of the butoxy group and the furan ring would be of particular interest. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

In the absence of experimental data, the generation of a data table for the crystallographic parameters of this compound is not possible. However, the principles outlined above describe the methodology and the type of structural information that would be obtained from a successful X-ray crystallographic analysis of this compound.

In Silico Investigations and Computational Chemistry of 7 Butoxy 2 Nitro 1 Benzofuran

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the binding mode and affinity of small molecules, such as 7-Butoxy-2-nitro-1-benzofuran, to the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzofuran (B130515) structures provides a strong basis for identifying potential biological targets. The benzofuran scaffold is recognized for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting its ability to interact with various biological macromolecules. nih.gov

Studies on related benzofuran derivatives have identified several potential protein targets. For instance, various benzofuran hybrids have been investigated as inhibitors of protein kinases, which are crucial in cancer cell proliferation. nih.gov Computational studies have successfully docked benzofuran derivatives into the active sites of key oncological targets such as PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.gov Other research has pointed to histone lysine (B10760008) methyl transferases and spleen tyrosine kinase as potential targets. frontiersin.orgresearchgate.net Furthermore, 7-substituted benzofurans have shown affinity for the estrogen receptor beta, indicating another possible target class. drugbank.com

The binding mode for these interactions typically involves the planar benzofuran ring system engaging in hydrophobic and π-stacking interactions within the receptor's binding pocket, while substituents, like the nitro and butoxy groups on this compound, would be responsible for forming specific hydrogen bonds or other polar and non-polar contacts that determine binding specificity and affinity.

| Potential Target Class | Specific Example(s) | Therapeutic Area | Relevant Study Insights |

|---|---|---|---|

| Protein Kinases | PI3K, VEGFR-2, Spleen Tyrosine Kinase (SYK) | Oncology | Benzofuran derivatives docked as potential dual inhibitors, targeting key signaling pathways in cancer. nih.govfrontiersin.org |

| Nuclear Receptors | Estrogen Receptor Beta (ERβ) | Oncology, Endocrinology | 7-substituted benzofurans have been identified as potent and selective ERβ ligands. drugbank.com |

| Epigenetic Enzymes | Histone Lysine Methyl Transferases (HKMT) | Oncology | QSAR and docking studies identified benzofurans as potential inhibitors of EZH2, an HKMT. researchgate.net |

| Other Enzymes | Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) | Metabolic Diseases, Oncology | Dibenzofuran (B1670420) derivatives showed inhibitory activity, with docking studies revealing key binding interactions. nih.gov |

The stability of a ligand-receptor complex is quantified by its binding energy, with more negative values indicating a stronger, more favorable interaction. In docking simulations of benzofuran derivatives, these energies are calculated based on the sum of intermolecular forces.

Key interactions governing the binding of benzofuran-like molecules include:

Hydrogen Bonds: The oxygen atom in the furan (B31954) ring and the oxygen atoms of the nitro group in this compound are potential hydrogen bond acceptors, capable of forming strong, directional interactions with amino acid residues like serine, threonine, or lysine in a protein's active site.

π-π Stacking: The planar aromatic ring of the benzofuran can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, creating stabilizing electronic interactions.

For example, a molecular docking study of 4-nitrophenyl functionalized benzofurans with Bovine Serum Albumin (BSA) predicted global binding energies of approximately -40 kJ/mol. nih.gov The interactions involved both hydrogen bonding (with residues like Glu-424 and Ser-428) and hydrophobic contacts (with Leu-189 and Ile-455). nih.gov Similarly, docking of benzofuran derivatives against cancer targets like PI3K and VEGFR-2 revealed specific hydrogen bond and hydrophobic interactions that were critical for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, or descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally measured biological activity (e.g., IC50 values). mdpi.com For benzofuran derivatives, researchers have successfully built predictive models for various biological responses, including antioxidant and antihistaminic activities. researchgate.net

The process typically involves:

Data Set Selection: A series of structurally related benzofuran compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that best correlates the descriptors with the activity. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its reliability.

For instance, a 2D-QSAR model for arylbenzofuran derivatives as H3-receptor antagonists yielded a statistically significant model with a squared correlation coefficient (r²) of 0.8662, indicating a strong correlation between the selected descriptors and the observed activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go further by considering the 3D properties of the molecules. These models for benzofuran derivatives have shown good predictability for anticancer and antimalarial activities, providing 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrogen bonding features would enhance or diminish activity. researchgate.netnih.gov

The primary goal of QSAR analysis is to identify which molecular properties are most influential in determining biological activity. For the benzofuran class of compounds, various studies have highlighted the importance of several types of descriptors. researchgate.net

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule. For example, counts of specific atom paths (e.g., T_C_C_7, the number of carbon atoms separated by 7 bonds) have been found to be important for the H3-receptor antagonist activity of arylbenzofurans.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and Molar Refractivity (MR) are frequently correlated with the ability of a drug to cross membranes and bind to receptors.

Electronic Descriptors: These relate to the electron distribution in the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often used as descriptors in QSAR studies for antioxidant activity, as they relate to the molecule's ability to donate or accept electrons. researchgate.net

3D (Steric and Electrostatic) Descriptors: 3D-QSAR models for dibenzofuran derivatives have shown that steric bulk (hydrophobic features) and hydrogen bond acceptor features play a crucial role in their inhibitory activity against enzymes like PTP-MEG2. nih.gov

| Descriptor Type | Specific Descriptor Example | Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Influences membrane permeability and hydrophobic interactions with target proteins. researchgate.net |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Crucial for predicting antioxidant activity and reactivity. researchgate.net |

| Topological | Atom Path Counts (e.g., T_C_C_7) | Molecular size and shape | Correlates with binding site complementarity. |

| 3D-Field Based | Steric and Electrostatic Fields (CoMFA) | 3D shape and charge distribution | Defines favorable and unfavorable regions for interaction around the molecule. nih.govresearchgate.net |

| 3D-Pharmacophore | Hydrophobic (Hyd), Hydrogen Bond Acceptor (HBA) | Key interaction features | Identifies essential features for receptor binding. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating a molecule's optimized geometry, electronic properties, and reactivity, providing a fundamental understanding that complements experimental findings. physchemres.org

For a molecule like this compound, DFT calculations can elucidate several key properties. Studies on related benzofuran structures, such as 2-phenylbenzofuran (B156813) and nitro-substituted benzofurans, have demonstrated the utility of DFT in predicting their geometry and electronic behavior. physchemres.orguj.ac.za

Key parameters obtained from DFT calculations include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. This information is crucial for understanding its 3D shape and for use as input in molecular docking studies.

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. uj.ac.za For nitrobenzofurans, the LUMO is often localized on the nitro group, indicating this region is susceptible to nucleophilic attack. uj.ac.za

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the oxygen atoms of the nitro group and the furan ring would be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond formation.

Reactivity Descriptors: Global reactivity descriptors like chemical hardness, softness, and electrophilicity can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of a chemical reaction. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Data for Frontier Molecular Orbital Analysis of a Substituted 2-Nitrobenzofuran (B1220441)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 | The energy difference between HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity. |

Note: The data presented in this table is illustrative for a generic substituted 2-nitrobenzofuran and not the result of specific calculations on this compound.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. These maps are generated by calculating the electrostatic potential at the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, owing to their high electronegativity. This makes the nitro group a likely site for interaction with electrophiles or for engaging in hydrogen bonding. Conversely, the aromatic ring, being influenced by the electron-withdrawing nitro group, would exhibit a less negative or even positive potential, rendering it susceptible to nucleophilic attack. The butoxy group, with its oxygen atom, would also present a region of negative potential.

Illustrative Data for Electrostatic Potential Mapping of a Substituted Nitroaromatic Compound

| Molecular Region | Electrostatic Potential Range (kcal/mol) | Implication |

|---|---|---|

| Nitro Group (Oxygens) | -25 to -15 | Strongly nucleophilic; site for electrophilic attack and hydrogen bond acceptance. |

| Benzofuran Ring | -5 to +10 | Susceptible to nucleophilic attack due to the influence of the nitro group. |

| Butoxy Group (Oxygen) | -15 to -10 | Nucleophilic character; potential for hydrogen bond acceptance. |

Note: The data in this table is representative for a generic substituted nitroaromatic compound and is intended for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these aspects.

Conformational analysis of this compound would primarily focus on the flexibility of the butoxy side chain. The rotation around the C-C and C-O single bonds within this chain gives rise to various conformers with different energies. Computational methods can be used to identify the most stable (lowest energy) conformations by systematically rotating these bonds and calculating the potential energy at each step. The torsional barriers between different conformers determine the flexibility of the chain and the accessibility of different spatial arrangements.

Structure Activity Relationship Sar Studies of 7 Butoxy 2 Nitro 1 Benzofuran and Its Structural Analogues

Impact of the Butoxy Group at C-7 on Biological Activity Profiles

The placement of an alkoxy group, such as a butoxy group, at the C-7 position of the benzofuran (B130515) ring can significantly influence the compound's interaction with biological targets. While direct studies on the 7-butoxy substituent are limited, research on related 7-alkoxy and 7-hydroxy derivatives offers valuable predictive insights.

Research indicates that the position of alkoxy groups on the benzofuran ring is a critical determinant of biological potency. For instance, studies on methoxy-substituted benzofurans have shown that derivatives with the methoxy (B1213986) group at the C-6 position exhibit higher activity compared to those with the same group at the C-7 position. nih.gov Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 was found to be 3–10 times more active than its analogue with a methoxy group at C-7. nih.gov This suggests that the steric and electronic effects of the substituent at C-7 might be less favorable for binding to certain biological targets compared to the C-6 position.

| Compound Analogue | Substituent at C-6 | Substituent at C-7 | Relative Potency | Reference |

| Analogue A | -OCH3 | H | High | nih.gov |

| Analogue B | H | -OCH3 | Low (3-10x less active than A) | nih.gov |

| Analogue C | H | -OH | Improved Anticancer Activity | nih.gov |

Role of the Nitro Group at C-2 in Modulating Biological Responses

The nitro group (-NO2) is a strong electron-withdrawing group that profoundly influences the electronic properties and reactivity of the molecule to which it is attached. researchgate.net When placed at the C-2 position of the benzofuran ring, the nitro group can significantly modulate biological activity through several mechanisms.

The electron-withdrawing nature of the nitro group can enhance the interaction of the benzofuran molecule with biological targets and can be crucial for certain activities. researchgate.net SAR studies have revealed that the presence of a nitro group on the benzofuran scaffold is associated with significant antibacterial and anticancer properties. For example, 2-Methyl-3-nitrobenzofuran and its analogues, including those with additional nitro groups at the C-5 or C-7 positions, have been shown to be bacteriostatic, with a spectrum of activity similar to nitrofurazone. pharmatutor.org

In the context of anticancer activity, a nitro group was found to significantly boost the efficacy of certain benzofuran derivatives. mdpi.com This enhancement was attributed to the ability of the nitro-substituted compound to reduce the melting temperature of DNA in Ehrlich ascites carcinoma (EAC) cells. mdpi.com The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the target cell, which produces toxic reactive species. researchgate.netresearchgate.net This mechanism of action suggests that the 2-nitro group in 7-Butoxy-2-nitro-1-benzofuran could serve as a pro-drug feature, being activated under specific biological conditions.

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |

| 2-Methyl-3-nitrobenzofurans | Nitro group at C-3 (and others) | Bacteriostatic | pharmatutor.org |

| Benzofuran Analogue 7a | Nitro group present | Enhanced anticancer activity | mdpi.com |

| Nitroimidazolyl-benzofuranones | Nitroimidazole moiety | Antibacterial against Gram-positive bacteria |

Influence of Benzofuran Core Modifications on Observed Activities

The benzofuran core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. phytojournal.com Modifications to this core, beyond the substituents at C-2 and C-7, are a key strategy for optimizing biological activity.

Earlier SAR studies consistently found that substitutions at the C-2 position are particularly crucial for the cytotoxic activity of benzofuran derivatives. nih.govrsc.orgnih.gov Introducing ester or various heterocyclic rings at this position has been a successful strategy in developing potent agents. nih.govrsc.org Similarly, substitutions at the C-3 position can also have a significant impact; for instance, a bromine atom attached to a methyl group at C-3 led to remarkable cytotoxic activity against leukemia cells. nih.gov

Halogenation of the benzofuran ring is another common and effective modification. The addition of bromine, chlorine, or fluorine atoms often results in a significant increase in anticancer activities. nih.govmdpi.com This is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to target proteins. nih.gov

Fusing other heterocyclic rings to the benzofuran scaffold to create hybrid molecules is an advanced strategy that can combine the pharmacological profiles of both moieties, potentially leading to synergistic effects. nih.gov Hybrids of benzofuran with chalcone, triazole, piperazine, and imidazole (B134444) have emerged as potent cytotoxic agents. nih.gov

| Modification Type | Position(s) | Effect on Biological Activity | Example Reference |

| Heterocyclic Substitution | C-2 | Crucial for cytotoxic activity | nih.govrsc.org |

| Halogenation (Bromine) | C-3 (on methyl group) | Remarkable cytotoxic activity | nih.gov |

| Halogenation (General) | Various | Significant increase in anticancer activity | nih.govmdpi.com |

| Hybridization (fusing rings) | Core Structure | Potent cytotoxic agents | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of benzofuran derivatives. The interaction between a drug molecule and its biological target (like an enzyme or receptor) is often highly specific, and only one enantiomer (one of a pair of mirror-image molecules) may fit correctly into the binding site.

The synthesis of benzofuran derivatives with specific stereochemistry is an area of active research. For example, the asymmetric synthesis of tricyclic benzofuran structures that incorporate a quaternary stereogenic center has been a focus, as these motifs are found in numerous highly potent, biologically active natural products like morphine and galantamine. The development of efficient, enantioselective syntheses is crucial for establishing clear structure-activity relationships and evaluating the biological activity of individual stereoisomers.

Studies on benzofuranone derivatives isolated from natural sources have identified enantiomeric pairs that exhibit potent radical scavenging activities, indicating that chirality can be a key factor in the antioxidant properties of these compounds. nih.gov Furthermore, highly stereoselective methods have been developed to synthesize benzofuran-fused N-heterocycles, with the goal of producing compounds with specific three-dimensional structures for pharmacological testing. acs.org The creation of chiral benzofuran-based receptors also highlights the importance of stereochemistry in molecular recognition processes. rsc.org For a molecule like this compound, if chiral centers were introduced into its structure (for example, by modifying the butoxy chain), it would be expected that the different stereoisomers would exhibit distinct biological activities.

Mechanistic Insights from in Vitro Biological Investigations of 7 Butoxy 2 Nitro 1 Benzofuran

Enzyme Inhibition Profile and Kinetic Analysis

Benzofuran (B130515) scaffolds are recognized as privileged structures in medicinal chemistry, known to interact with a variety of enzymatic targets. Research into structurally related compounds suggests that 7-Butoxy-2-nitro-1-benzofuran could exhibit inhibitory activity against several key enzymes involved in cellular signaling and neurotransmission.

Specific Enzyme Target Identification and Validation (e.g., MAO, PI3K, VEGFR-2)

Derivatives of benzofuran have demonstrated inhibitory effects on monoamine oxidases (MAO), phosphoinositide 3-kinases (PI3K), and vascular endothelial growth factor receptor-2 (VEGFR-2).

Monoamine Oxidase (MAO): The benzofuran nucleus is a common feature in many MAO inhibitors. These inhibitors are significant in the treatment of neurodegenerative disorders. Generally, benzofuran derivatives show a preference for inhibiting the MAO-B isoform.

Phosphoinositide 3-Kinase (PI3K): Certain benzofuran-based molecules have been identified as inhibitors of PI3K, a critical enzyme in cell signaling pathways that regulate growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a crucial strategy in cancer therapy. Several heterocyclic compounds, including those with a benzofuran core, have been explored as VEGFR-2 inhibitors.

Inhibitory Concentration (IC₅₀) Determination in Enzyme Assays

The potency of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). For various benzofuran derivatives, these values have been determined against their respective targets. For instance, some novel 2-aryl-5-nitrobenzofuran-based hydrazones have shown potent VEGFR-2 inhibition with IC₅₀ values in the low micromolar range. While specific IC₅₀ values for this compound are not available, the data from analogous compounds suggest its potential as an enzyme inhibitor.

| Enzyme Target | Compound Class | Reported IC₅₀ Range |

| MAO-B | 2-phenylbenzofuran (B156813) derivatives | Nanomolar to Micromolar |

| VEGFR-2 | Furochromone and benzofuran derivatives | Nanomolar to Micromolar |

| PI3K | Benzofuran-3-one indole (B1671886) inhibitors | Nanomolar |

Enzyme Kinetic Studies (e.g., Kᵢ, Kₘ, Vₘₐₓ determination)

Enzyme kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies determine key parameters like the inhibition constant (Kᵢ), Michaelis constant (Kₘ), and maximum reaction velocity (Vₘₐₓ). For example, kinetic analyses of certain MAO inhibitors with a benzofuran core have revealed a competitive and reversible mode of inhibition. These studies are crucial for optimizing the design of more potent and selective inhibitors.

Cellular Pathway Modulation in In Vitro Models

The enzymatic inhibition by benzofuran derivatives often translates into significant modulation of cellular pathways, including those leading to programmed cell death and responses to oxidative stress.

Apoptosis Induction and Programmed Cell Death Pathways

Several studies have highlighted the pro-apoptotic effects of benzofuran derivatives in various cancer cell lines. These compounds can trigger apoptosis through multiple mechanisms. For instance, some benzofuran derivatives have been shown to induce apoptosis in breast cancer cells. The induction of apoptosis is a desirable characteristic for potential anticancer agents. Research on a novel benzofuran derivative, Moracin N, demonstrated its ability to induce both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The role of benzofuran derivatives in modulating reactive oxygen species (ROS) and oxidative stress is complex and can be context-dependent. Some benzofuran compounds have been shown to induce ROS generation, leading to oxidative stress and subsequent cell death, particularly in cancer cells. Conversely, other benzofuran derivatives have demonstrated antioxidant properties, protecting cells from oxidative damage. For example, novel benzofuran-2-carboxamide (B1298429) derivatives have been shown to have neuroprotective and antioxidant effects by attenuating NMDA-induced ROS generation. This dual potential to either induce or mitigate oxidative stress highlights the chemical diversity and therapeutic potential of the benzofuran scaffold.

Nitric Oxide (NO) Production Inhibition and Anti-inflammatory Pathways

The anti-inflammatory potential of the benzofuran scaffold, characteristic of this compound, has been linked to its ability to modulate key inflammatory signaling pathways. A primary mechanism identified in vitro is the inhibition of nitric oxide (NO) production. nih.govnih.gov Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key therapeutic target.

Studies on various benzofuran derivatives demonstrate their capacity to suppress the generation of NO in macrophage cell lines (like RAW 264.7) stimulated by lipopolysaccharides (LPS). nih.govmdpi.com For instance, certain novel heterocyclic/benzofuran hybrids have shown excellent inhibitory effects on NO generation, with one compound exhibiting an IC50 value of 52.23 ± 0.97 μM. nih.govnih.gov This inhibition is often accompanied by low cytotoxicity, indicating a specific effect on inflammatory pathways rather than general cellular toxicity. nih.govnih.gov

The mechanistic basis for this NO inhibition is frequently tied to the downregulation of major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov Research indicates that active benzofuran compounds can significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.govnih.gov By suppressing these pathways, the compounds effectively reduce the expression of inducible nitric oxide synthase (NOS2), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com This action also leads to a downstream reduction in the secretion of other pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov

Cellular Proliferation and Viability Assays (focus on mechanistic indicators)

In vitro investigations into nitrobenzofuran derivatives have revealed significant effects on cellular proliferation and viability, particularly in cancer cell lines. These assays point toward specific mechanistic indicators, primarily the induction of cell cycle arrest and apoptosis. nih.govnih.gov

For example, studies on 2-aryl-5-nitrobenzofuran-based hydrazones demonstrated potent cytotoxic activity against breast cancer cells (MCF-7). nih.gov Mechanistic follow-up showed that these compounds can induce cell cycle arrest at the G0/G1 phase. nih.gov Further analysis using Annexin V staining confirmed the induction of apoptosis. One derivative led to a 70.5% increase in early apoptotic cells and a 28.1% rise in late apoptotic cells, while another resulted in a 76.2% increase in early apoptosis. nih.gov

Similarly, benzofuroxan-based hybrids, which also feature a nitro-containing heterocyclic system, have shown significant antiproliferative effects against various cancer cell lines. nih.gov The mechanism in these cases was also linked to the induction of apoptosis, evidenced by the activation of mitochondrial caspases. nih.gov These findings suggest that a key mechanism for the cytotoxic effects of the nitrobenzofuran class of compounds is the initiation of programmed cell death pathways.

Protein-Ligand Interaction Studies in In Vitro Systems

The interaction of benzofuran derivatives with proteins is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins in these in vitro studies due to their role as major carriers for many compounds in the bloodstream. nih.govnih.gov

Spectroscopic Analysis of Protein Binding (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze changes in the secondary structure of a protein upon ligand binding. Studies on a representative 4-nitrophenyl-functionalized benzofuran (referred to as BF1) have shown that it can alter the secondary structure of BSA. nih.govnih.gov

CD thermal denaturation studies have been employed to assess the stability of the protein-ligand complex. The binding of the nitrobenzofuran derivative BF1 to BSA resulted in a notable increase in the protein's melting temperature (Tm) by approximately 3°C. nih.govencyclopedia.pub This thermal stabilization suggests that the ligand binding strengthens the protein's conformation. nih.gov The observed structural changes included an increase in the β-sheet content of BSA, a feature that has been associated with BSA oligomerization. nih.govencyclopedia.pub

Table 1: Thermal Denaturation Data for BSA in Complex with a 4-Nitrophenyl-functionalized Benzofuran (BF1)

| Complex | Melting Temperature (Tm) in °C | Change in Melting Temperature (ΔTm) in °C |

|---|---|---|

| BSA (unliganded) | 69.8 ± 0.1 | - |

| BF1-BSA Complex | ~72.8 | +3.0 |

Data sourced from studies on a representative 4-nitrophenyl-functionalized benzofuran (BF1). nih.govencyclopedia.pub

Fluorescence Quenching Studies for Binding Affinity Determination

Fluorescence spectroscopy is widely used to study protein-ligand interactions and determine binding affinities. The intrinsic fluorescence of proteins like BSA, which is primarily due to tryptophan residues, can be "quenched" or reduced upon the binding of a small molecule. encyclopedia.pub

When the 4-nitrophenyl-functionalized benzofuran BF1 was added to a solution of BSA, a significant quenching of the protein's natural fluorescence emission was observed. encyclopedia.pub This quenching effect is indicative of a direct interaction between the compound and the protein, where the ligand alters the microenvironment of the fluorescent amino acid residues. By titrating the protein with increasing concentrations of the ligand, the binding affinity can be calculated. These studies revealed that the interaction occurs with a high affinity, demonstrating a dissociation constant (kD) in the low nanomolar range. nih.govencyclopedia.pubdntb.gov.ua

Table 2: Binding Affinity of a 4-Nitrophenyl-functionalized Benzofuran (BF1) with BSA

| Ligand | Binding Target | Dissociation Constant (kD) in nM |

|---|---|---|

| BF1 | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 |

Data sourced from fluorescence quenching studies on a representative 4-nitrophenyl-functionalized benzofuran (BF1). nih.govencyclopedia.pubdntb.gov.ua

Investigation of Antimicrobial Mechanisms (if relevant to compound class)

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives showing activity against a wide range of bacteria and fungi. nih.govresearchgate.net This broad-spectrum activity justifies the investigation of antimicrobial mechanisms for compounds within this class.

Inhibition of Bacterial Growth and Biofilm Formation

The primary antimicrobial mechanism for many benzofuran derivatives is the inhibition of bacterial growth. nih.gov In vitro screening of various synthesized benzofurans has demonstrated their ability to inhibit the growth of both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria. nih.gov For example, specific mono-benzofuran derivatives have shown potent growth inhibition of B. subtilis, with one compound achieving 70% inhibition at a concentration of 200 μM. nih.gov

The ability to inhibit bacterial growth is directly linked to the prevention of biofilm formation. researchgate.netnih.gov Biofilms are structured communities of bacteria embedded in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.netnih.gov By preventing the initial stages of bacterial proliferation, benzofuran derivatives can effectively hinder the establishment of these resilient biofilm communities. mdpi.com Therefore, a key antimicrobial mechanism for the benzofuran class is the disruption of planktonic cell growth, which in turn serves as a powerful anti-biofilm strategy. researchgate.net

Interference with Fungal Pathogen Virulence Factors

Detailed investigations into the specific mechanisms by which this compound may interfere with the virulence factors of fungal pathogens are not extensively documented in publicly available scientific literature. While the broader class of benzofuran and nitrobenzofuran derivatives has demonstrated general antifungal properties, specific data on the effects of this compound on key virulence attributes such as biofilm formation, enzymatic activity, and morphological transitions in pathogenic fungi remain limited.

General studies on related compounds offer some insights into potential, though unconfirmed, mechanisms. For instance, some benzofuran derivatives have been found to disrupt the calcium homeostasis within fungal cells, a critical process for many cellular functions, including those related to virulence. nih.gov Additionally, inhibition of fungal N-myristoyltransferase has been identified as a mechanism of action for certain benzofuran-based antifungal agents. nih.gov This enzyme is crucial for the modification of proteins that can be involved in fungal virulence.

Research on other nitrobenzofuran derivatives has confirmed their activity against pathogenic yeasts like Candida albicans and Candida glabrata. One study identified a nitrobenzofuran compound with a minimum inhibitory concentration (MIC) of 3.12 μg/mL against these species, indicating potent antifungal effects. dergipark.org.tr However, these studies did not specifically investigate the impact on virulence factors.

Virulence factors in fungi are diverse and crucial for their ability to cause disease. They include the capacity to adhere to host tissues, form biofilms that are resistant to antifungal treatments, secrete enzymes like proteases and lipases that damage host cells, and undergo morphological changes (e.g., from yeast to hyphal forms) that facilitate tissue invasion. nih.govnih.gov The ability of an antifungal compound to disrupt any of these processes would be a significant aspect of its mechanism of action.

Given the absence of specific research on this compound's interaction with these virulence factors, a data table summarizing such effects cannot be constructed at this time. Further focused research is necessary to elucidate whether this compound specifically inhibits biofilm formation, reduces the secretion of pathogenic enzymes, or alters the morphogenesis of clinically relevant fungal species.

Advanced Research Applications and Future Directions for 7 Butoxy 2 Nitro 1 Benzofuran

Utility as a Molecular Probe in Biological Research

The development of fluorescent molecular probes is crucial for visualizing and understanding complex biological processes. While direct studies on 7-Butoxy-2-nitro-1-benzofuran as a molecular probe are not extensively documented, its chemical structure suggests a strong potential for such applications, drawing parallels with the well-established 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. researchgate.netmdpi.com

The key to its potential lies in the nitro-substituted benzofuran (B130515) scaffold. The nitro group is a strong electron-withdrawing group, which can induce significant changes in the electronic distribution of the benzofuran ring system upon excitation with light. This often leads to environment-sensitive fluorescence, where the emission properties (intensity and wavelength) are highly dependent on the polarity of the surrounding medium. mdpi.com This solvatochromic behavior is a desirable characteristic for a molecular probe, as it can be used to report on the local environment within a biological system, such as the lipid membrane of a cell or the binding pocket of a protein.

The butoxy group, a lipophilic chain, can further enhance its utility as a probe for cellular membranes. This alkyl chain can facilitate the partitioning of the molecule into nonpolar environments, allowing for the specific labeling and visualization of lipid structures. Moreover, the benzofuran core provides a rigid platform for the fluorophore, which can contribute to a higher fluorescence quantum yield.

Table 1: Potential Characteristics of this compound as a Molecular Probe

| Property | Potential Advantage in Biological Research |

| Environment-Sensitive Fluorescence | Ability to report on the polarity of its microenvironment, enabling the study of protein binding sites and lipid membranes. |

| Lipophilic Butoxy Group | Enhanced partitioning into cellular membranes for targeted imaging. |

| Rigid Benzofuran Scaffold | Potential for high fluorescence quantum yield and photostability. |

| Modifiable Structure | The benzofuran ring can be further functionalized to create probes with specific cellular targets. |

Potential in Materials Science and Organic Electronics

The unique electronic and photophysical properties of benzofuran derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. alfa-chemistry.com The stable, rigid, and light-emitting nature of the benzofuran core is advantageous for creating materials with excellent carrier transport properties. alfa-chemistry.com

Exploration as Fluorescent Materials

The nitro and butoxy substituents on the benzofuran ring of this compound are expected to create a "push-pull" system. The butoxy group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with strong fluorescence and large Stokes shifts.

The fluorescence characteristics of such compounds are often highly sensitive to the solvent environment, which could be exploited in the design of chemical sensors. mdpi.com Furthermore, by modifying the substituents on the benzofuran core, the emission color could be tuned across the visible spectrum, opening up possibilities for their use as organic light-emitting diode (OLED) emitters.

Application in Organic-Electronic Devices

Benzofuran derivatives have been investigated for their semiconducting properties and have been incorporated into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). alfa-chemistry.comnih.govbohrium.com The planar structure of the benzofuran ring facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductor materials. researchgate.net

The presence of the polar nitro group in this compound could impart n-type semiconducting behavior, making it a potential material for the electron-transporting layer in organic electronic devices. The butoxy group can improve the solubility and processability of the material, which is a significant advantage for the fabrication of thin-film devices. nih.govbohrium.com The combination of these features makes this compound and its derivatives interesting candidates for further investigation in the field of organic electronics.

Development as a Lead Compound for Further Chemical Optimization

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scienceopen.commdpi.commedcraveonline.comnih.gov This makes this compound an attractive starting point, or "lead compound," for the development of new therapeutic agents.

The process of lead optimization involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govdundee.ac.ukacs.org The this compound molecule offers several avenues for such optimization. The butoxy group can be varied in length or replaced with other functional groups to modulate the compound's lipophilicity and interaction with biological targets. The nitro group can be reduced to an amino group, which can then be further derivatized, or it can be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule. Additionally, other positions on the benzofuran ring can be functionalized to explore the structure-activity relationship (SAR).

Table 2: Potential Strategies for the Chemical Optimization of this compound

| Position of Modification | Potential Modification | Desired Outcome |

| 7-Butoxy Group | Varying alkyl chain length, introducing branching, or replacing with other alkoxy or functional groups. | Optimize lipophilicity, improve binding affinity, and enhance metabolic stability. |

| 2-Nitro Group | Reduction to an amine followed by acylation or alkylation; replacement with other electron-withdrawing groups. | Introduce new interaction points with the target, modulate electronic properties, and improve selectivity. |

| Other positions on the benzofuran ring | Introduction of halogens, alkyl, or aryl groups. | Explore new binding interactions and improve potency. |

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of diverse compounds, known as a library. acs.org The benzofuran scaffold is well-suited for combinatorial synthesis due to the availability of various synthetic methods for its construction and modification. nih.govnih.gov

This compound can serve as a central scaffold for the generation of a focused library of compounds. Starting from a common precursor, different building blocks can be introduced at various positions of the benzofuran ring in a parallel fashion. For example, a library of analogs could be created by reacting a precursor with a variety of alcohols to generate different alkoxy groups at the 7-position. Similarly, the nitro group could be converted to an amine and then reacted with a diverse set of carboxylic acids or sulfonyl chlorides to produce a library of amides or sulfonamides. The high-throughput screening of such a library against a biological target can quickly identify compounds with desired activity and provide valuable information about the structure-activity relationship.

Theoretical Frameworks and Predictive Modeling for Novel Benzofuran Derivatives

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery and materials science. researchgate.net These theoretical approaches can be used to predict the properties of novel benzofuran derivatives based on this compound and to guide their rational design.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular orbitals (HOMO and LUMO), and photophysical properties of new derivatives. This can help in the design of new fluorescent probes with specific excitation and emission wavelengths or new organic electronic materials with tailored electronic properties.

Molecular docking simulations can be used to predict how novel benzofuran derivatives will bind to a specific biological target, such as an enzyme or a receptor. researchgate.net This can help to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the benzofuran derivatives with their biological activity, providing further insights for the design of more potent compounds. The use of genetic algorithms and other computational tools can also aid in the exploration of the vast chemical space of possible benzofuran derivatives to identify novel compounds with desired properties. peerj.com

Conclusion and Outlook

Identification of Knowledge Gaps and Future Research Avenues

The primary and most significant knowledge gap is the complete lack of empirical data for 7-Butoxy-2-nitro-1-benzofuran. To address this, future research should focus on the following key areas:

Synthesis and Characterization: The initial and most critical step would be the development of a reliable and efficient synthetic route to produce this compound. Following its synthesis, comprehensive characterization using modern analytical techniques is imperative. This would involve:

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Physicochemical Properties: Determination of key physical properties such as melting point, boiling point, solubility, and the octanol-water partition coefficient (logP) to understand its behavior in different environments.

Exploration of Chemical Reactivity: A thorough investigation of the chemical reactivity of this compound would provide insights into its stability and potential for further chemical modifications.

Biological Screening: Once the compound is synthesized and characterized, a broad-based biological screening should be undertaken to identify any potential pharmacological activities. Based on the known activities of other benzofuran (B130515) derivatives, initial screenings could focus on:

Anticancer activity against various cancer cell lines.

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory and antioxidant properties.

Broader Implications for Heterocyclic Chemistry and Biomedical Innovation

The systematic investigation of this compound holds the potential to contribute significantly to the fields of heterocyclic chemistry and biomedical science. The synthesis and characterization of this novel compound would expand the library of known benzofuran derivatives and provide a new scaffold for medicinal chemists to explore.

Should this compound exhibit interesting biological activity, it could serve as a lead compound for the development of new therapeutic agents. The structure-activity relationship (SAR) studies that would follow could elucidate the specific roles of the butoxy and nitro groups in modulating its biological effects. This, in turn, could guide the design of more potent and selective analogs.

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-Butoxy-2-nitro-1-benzofuran?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the butoxy group at position 7 via alkylation of a hydroxybenzofuran precursor, and (2) regioselective nitration at position 2. For example, nitration can be achieved using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize by-products . Alternative approaches include coupling reactions, such as Suzuki-Miyaura cross-coupling, to install substituents pre- or post-nitration .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization tools include:

- ¹H and ¹³C NMR : Assignments rely on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and DEPT/HSQC for carbon hybridization .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the typical functionalization reactions of this compound?

- Methodological Answer : The nitro group can be reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or Zn/HCl, enabling further derivatization (e.g., amidation). The benzofuran core undergoes electrophilic substitution at electron-rich positions (C-3 or C-5), while the butoxy group can be modified via hydrolysis or alkylation .

Advanced Research Questions

Q. How can conflicting spectral data for nitro-substituted benzofurans be resolved?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks) are addressed using:

- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity of protons .

- X-ray Crystallography : Provides definitive structural confirmation. SHELX software is widely used for crystallographic refinement .

- Computational Predictions : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What strategies optimize the regioselective nitration of 7-butoxybenzofuran?

- Methodological Answer : Regioselectivity is influenced by:

- Electron-Donating Groups : The butoxy group directs nitration to the ortho/para positions. Steric effects may favor para (C-2) substitution.

- Nitrating Agents : Acetyl nitrate (AcONO₂) or mixed acids (HNO₃/AcOH) improve selectivity under mild conditions .

- Temperature Control : Lower temperatures (e.g., −10°C) reduce poly-nitration by-products .

Q. How does the electron-withdrawing nitro group influence the reactivity of benzofuran derivatives?

- Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophilic attacks to less electron-deficient positions (e.g., C-5). It also stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr at C-3). Kinetic studies using Hammett parameters (σ⁺) quantify substituent effects on reaction rates .

Q. How can computational methods aid in predicting the reactivity of nitrobenzofurans?

- Methodological Answer :

- Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites .

- Mechanistic Insights : Transition state analysis (e.g., IRC calculations) elucidates reaction pathways for nitration or reduction .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.